![molecular formula C12H10FNO3 B3133192 1-Ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 3832-97-1](/img/structure/B3133192.png)
1-Ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
Scientific Research Applications
FoxO1 Inhibition for Diabetes Treatment
Recent research has identified this compound as a potent inhibitor of FoxO1, a transcription factor involved in glucose metabolism. Specifically, the compound 5-amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (AS1842856) inhibits human FoxO1 transactivation and reduces glucose production in hepatic cells . Investigating its potential as an antidiabetic agent could yield promising results.
Mechanism of Action
Target of Action
It is known that similar compounds, such as fluoroquinolones, primarily target bacterial dna gyrase and topoisomerase iv .
Mode of Action
Fluoroquinolones, a class of compounds to which this molecule is related, function by inhibiting the dna gyrase and topoisomerase iv enzymes, thereby preventing dna replication and transcription .
Biochemical Pathways
By inhibiting dna gyrase and topoisomerase iv, fluoroquinolones disrupt dna replication and transcription, leading to bacterial cell death .
Pharmacokinetics
It is known that similar compounds, such as fluoroquinolones, are generally well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine and feces .
Result of Action
Fluoroquinolones, a related class of compounds, cause bacterial cell death by inhibiting dna replication and transcription .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially affect the action of similar compounds .
properties
IUPAC Name |
1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-2-14-6-9(12(16)17)11(15)8-5-7(13)3-4-10(8)14/h3-6H,2H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJXIOXOKWLZFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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